molecular formula C14H11N3O2 B1277121 2-(Benzylamino)-5-nitrobenzonitrile CAS No. 85020-88-8

2-(Benzylamino)-5-nitrobenzonitrile

Cat. No. B1277121
CAS RN: 85020-88-8
M. Wt: 253.26 g/mol
InChI Key: PQBGADRPVXUZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-5-nitrobenzonitrile is a chemical compound that can be synthesized from 2-aminobenzonitriles. These compounds are versatile intermediates in organic chemistry and can be used to create a variety of heterocyclic structures and other complex molecules. The presence of the nitro group and the benzylamino moiety in the compound suggests that it has potential for further chemical transformations and could be a key intermediate in the synthesis of pharmaceuticals or other organic materials.

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, which are precursors to compounds like 2-(Benzylamino)-5-nitrobenzonitrile, can be achieved through a one-pot reaction involving tert-butylnitrite (TBN)-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability to gram quantities, making it a practical approach for synthesizing 2-aminobenzonitriles .

Molecular Structure Analysis

The molecular structure of related compounds synthesized from 2-aminobenzonitriles has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis. Additionally, the crystal structure of certain derivatives has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of similar compounds .

Chemical Reactions Analysis

2-Aminobenzonitriles can undergo further chemical reactions to form novel compounds. For instance, heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The reaction mechanism for these transformations has been proposed, which is valuable for understanding how such compounds can be manipulated to synthesize new molecules with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)-5-nitrobenzonitrile and related compounds can be inferred from their structural features and the reactions they undergo. The presence of electron-withdrawing groups such as the nitro and nitrile functionalities suggests that these compounds would have distinct reactivity patterns, which could include susceptibility to nucleophilic attack or participation in electrophilic aromatic substitution reactions. The exact properties would depend on the specific substituents and their positions on the benzene ring .

Scientific Research Applications

Synthesis Applications

  • Quinazolinone Synthesis : Nguyen Nha et al. (2022) describe a method coupling benzylamines and 2-nitrobenzonitriles using iron sulfide clusters, providing a novel pathway for synthesizing 2-aryl-4-quinazolinones, a compound structure related to 2-(Benzylamino)-5-nitrobenzonitrile (Nguyen Nha et al., 2022).

  • Benzoxazine Derivatives : Li et al. (2006) demonstrate the synthesis of 2H-3,1-benzoxazine derivatives, which includes heating 2-amino-5-nitrobenzonitrile with various ketones, a process relevant to the handling of 2-(Benzylamino)-5-nitrobenzonitrile (Li et al., 2006).

  • Tritium Labeling Agents : Branchini et al. (1992) discuss synthesizing a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, starting from a compound structurally similar to 2-(Benzylamino)-5-nitrobenzonitrile (Branchini et al., 1992).

  • Antimalarial and Antibacterial Agents : Elslager et al. (1980) detail the reaction of 5-chloro-2-nitrobenzonitrile with various mercaptoheterocycles to create compounds with potential antimalarial and antibacterial effects, indicating a potential area of study for 2-(Benzylamino)-5-nitrobenzonitrile derivatives (Elslager et al., 1980).

Chemical Property Studies

  • Molecular Structure Analysis : Graneek et al. (2018) conducted a study on 2- and 3-nitrobenzonitrile, providing insights into the structural impacts of substituents like the nitro group, which could be extrapolated to the structure of 2-(Benzylamino)-5-nitrobenzonitrile (Graneek et al., 2018).

Pharmaceutical Applications

  • Metabotropic Glutamate Receptor Imaging : Lim et al. (2014) discuss the preparation of a PET imaging agent for the metabotropic glutamate subtype 5 receptor, starting from a compound related to 2-(Benzylamino)-5-nitrobenzonitrile (Lim et al., 2014).

Thermal Properties

  • Thermochemical Studies : Roux et al. (2003) examine the enthalpies of combustion and sublimation of nitrobenzonitriles, providing relevant data that could be useful in understanding the thermal properties of 2-(Benzylamino)-5-nitrobenzonitrile (Roux et al., 2003).

Mechanism of Action

In a study, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives were designed as tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of the skin and hair.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, Methyl benzoate is classified as a combustible liquid and is harmful if swallowed .

properties

IUPAC Name

2-(benzylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBGADRPVXUZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260692
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-5-nitrobenzonitrile

CAS RN

85020-88-8
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85020-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-5-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)-5-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)-5-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Benzylamino)-5-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Benzylamino)-5-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.